![molecular formula C19H22N2O5S B2423143 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide CAS No. 946261-54-7](/img/structure/B2423143.png)
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide, also known as PPARγ agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Properties
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide and its derivatives have been explored for their antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized a series of compounds with structures related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide. These compounds exhibited in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and inhibitory action against various strains of fungi, suggesting potential therapeutic applications for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Similarly, Patel and Dhameliya (2010) focused on compounds with a similar structure, showing promising antibacterial activities and indicating potential as prospective antimicrobials (Patel & Dhameliya, 2010).
Radiochemistry and PET Imaging
In the field of radiochemistry and positron emission tomography (PET) imaging, compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide, like [18F]p-MPPF, have been utilized. Plenevaux et al. (2000) conducted research on [18F]p-MPPF, a 5-HT1A antagonist, demonstrating its utility in studying serotonergic neurotransmission with PET. This research encompasses chemistry, radiochemistry, animal data, and human data, indicating its potential in neuroscience and medical imaging (Plenevaux et al., 2000).
Anticancer Properties
The potential of related compounds in cancer treatment has also been explored. For instance, the study by Faizi et al. (2017) on 4-thiazolidinone derivatives, a class to which N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide belongs, showed considerable anticonvulsant activity and did not impair learning and memory, suggesting a role in the treatment of neurological disorders and highlighting the diverse potential of these compounds (Faizi et al., 2017).
Mechanism of Action
Target of Action
The primary target of the compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
It is known to interact with cdk2 . The interaction between the compound and CDK2 may result in changes to the cell cycle, potentially inhibiting cell division and proliferation .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation .
Result of Action
Given its target, it is likely to have an impact on cell division and proliferation .
properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-26-16-8-5-14(6-9-16)19(22)20-17-13-15(7-10-18(17)25-2)21-11-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFPSUDLYKRMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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